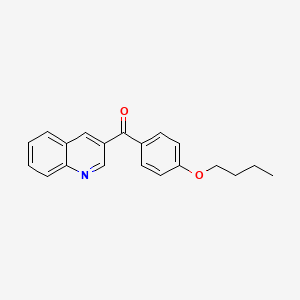

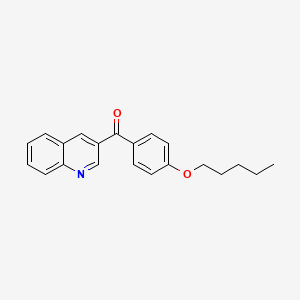

4-(4-Pentyloxybenzoyl)quinoline; 97%

Vue d'ensemble

Description

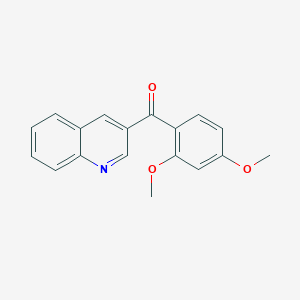

“4-(4-Pentyloxybenzoyl)quinoline” is a quinoline derivative. Quinoline is a heterocyclic aromatic organic compound with a bicyclic structure, consisting of a benzene ring fused to a pyridine ring . The “4-Pentyloxybenzoyl” group attached to the quinoline core suggests that it has a pentyloxy group (a five-carbon chain attached through an ether linkage) and a benzoyl group (a benzene ring attached through a carbonyl group) at the 4-position of the quinoline .

Synthesis Analysis

The synthesis of quinoline derivatives is a well-studied area in organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of quinoline .Chemical Reactions Analysis

Quinoline and its derivatives are known to undergo various chemical reactions, including nucleophilic and electrophilic substitution . The presence of the “4-Pentyloxybenzoyl” group may influence the reactivity of the quinoline core and could potentially be involved in specific chemical transformations.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Pentyloxybenzoyl)quinoline” would depend on its precise molecular structure . Factors such as polarity, solubility, melting point, boiling point, and spectral properties would need to be determined experimentally or predicted using computational chemistry methods.Applications De Recherche Scientifique

4-(4-Pentyloxybenzoyl)quinoline (97%) is widely used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 4-pentyloxybenzoyl-2-methylquinoline, which is used in the synthesis of indole derivatives. It has also been used in the synthesis of 4-pentyloxybenzoyl quinoline-3-sulfonamide, which is used as a corrosion inhibitor. In addition, this compound has been used in the synthesis of 4-pentyloxybenzoyl-2-methylquinoline-3-sulfonamide, which is used as an antimicrobial agent.

Mécanisme D'action

Target of Action

The primary targets of quinoline-based compounds are bacterial enzymes, specifically DNA gyrase and DNA topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them attractive targets for antibacterial agents .

Mode of Action

Quinoline-based compounds interact with their targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction inhibits the supercoiling process of bacterial DNA, thereby blocking bacterial DNA synthesis and leading to cell death .

Biochemical Pathways

The affected biochemical pathways primarily involve bacterial DNA synthesis. By inhibiting DNA gyrase and topoisomerase IV, quinoline-based compounds disrupt the supercoiling process necessary for DNA replication . This disruption can lead to downstream effects such as inhibition of bacterial growth and proliferation .

Pharmacokinetics

They are widely distributed throughout the body, with volumes of distribution greater than 1.5 L/kg . Metabolism occurs primarily at the C7 position in the piperazinyl ring . Elimination half-lives vary, with some quinolones having half-lives between 3 and 5 hours .

Result of Action

The primary result of the action of quinoline-based compounds is the inhibition of bacterial growth and proliferation. By blocking DNA synthesis, these compounds prevent bacteria from replicating, leading to bacterial cell death .

Avantages Et Limitations Des Expériences En Laboratoire

4-(4-Pentyloxybenzoyl)quinoline (97%) has a number of advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and readily available. In addition, it is a relatively stable compound and can be stored for long periods of time. However, this compound is not water-soluble and must be dissolved in organic solvents before use. Additionally, this compound is not very soluble in organic solvents, which can make it difficult to work with in some experiments.

Orientations Futures

The future directions for research on 4-(4-Pentyloxybenzoyl)quinoline (97%) are vast. One potential area of research is in the development of new synthetic methods for the synthesis of this compound. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and its potential therapeutic applications. Finally, further research is needed to explore the potential of this compound as a drug delivery system and its potential use in other biomedical applications.

Méthodes De Synthèse

4-(4-Pentyloxybenzoyl)quinoline (97%) can be synthesized from the reaction of 4-pentyloxybenzaldehyde and 2-amino-1-phenyl-1-propanol. This reaction is carried out in the presence of a catalytic amount of hydrochloric acid at temperatures ranging from 60-80°C. The reaction proceeds in two steps, with the first step involving the formation of a Schiff base and the second step involving the cyclization of the Schiff base to form the desired quinoline derivative. The product is then purified by recrystallization and can be used in further reactions.

Safety and Hazards

Propriétés

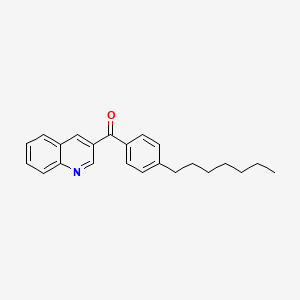

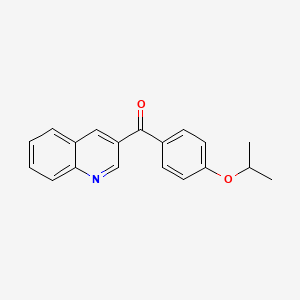

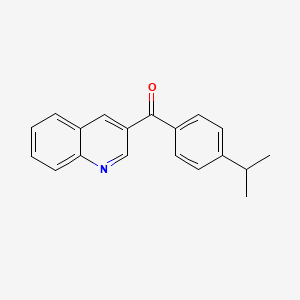

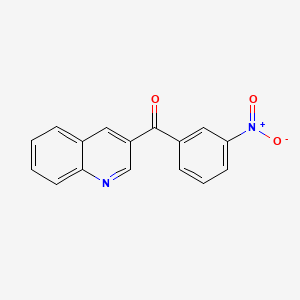

IUPAC Name |

(4-pentoxyphenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2/c1-2-3-6-13-24-19-11-9-16(10-12-19)21(23)18-14-17-7-4-5-8-20(17)22-15-18/h4-5,7-12,14-15H,2-3,6,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTBZJHBGQYLHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601260578 | |

| Record name | [4-(Pentyloxy)phenyl]-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1187170-86-0 | |

| Record name | [4-(Pentyloxy)phenyl]-3-quinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Pentyloxy)phenyl]-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.